Physicochemical Differentiation of CAS 652154-49-9 Versus Closest Formamidine Urea Analogs by LogP and Polar Surface Area
CAS 652154-49-9 displays a computed LogP of 3.24 and polar surface area (PSA) of 48.19 Ų . The closest commercially cataloged structural analog, 1-(tert-butyliminomethyl)-1,3,3-trimethylurea (CAS 652154-40-0; C9H19N3O, MW 185.27), has a lower molecular weight and lacks the N'-hexyl chain entirely, which is predicted to result in substantially lower lipophilicity and reduced membrane permeability compared to the target compound . Another cataloged analog, N-[(E)-[(1,1-dimethylethyl)imino]methyl]-N,N′-dimethylurea (CAS 897661-80-2), contains only methyl substituents and has molecular weight reported as 0 (incomplete database entry), indicating it is a significantly smaller, more polar molecule . The hexyl chain in CAS 652154-49-9 confers enhanced hydrophobic character not present in these dimethyl or trimethyl analogs, which directly impacts solubility, partitioning, and potential membrane interactions in biological assay systems.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.24 (CAS 652154-49-9) |
| Comparator Or Baseline | CAS 652154-40-0 (trimethyl analog, no hexyl chain): LogP not publicly reported; CAS 897661-80-2 (dimethyl analog, no hexyl chain): LogP not publicly reported. By structural inference, both analogs are significantly more polar. |
| Quantified Difference | Target compound LogP exceeds predicted analog values by an estimated ≥1–2 log units based on the hexyl chain contribution (Hansch π = ~0.5 per methylene unit × 6 carbons ≈ 3.0, partially offset by branching). Exact values unconfirmed due to absence of published experimental LogP data for analogs. |
| Conditions | In silico prediction (ChemSrc database) using atom-based LogP calculation method; no experimental shake-flask or HPLC LogP data available for any compound in this comparison set. |
Why This Matters
For procurement decisions in medicinal chemistry or biological assay campaigns, the ~2–3 orders of magnitude difference in predicted lipophilicity between the hexyl-substituted target compound and the methyl-only analogs directly impacts compound handling (solubility in DMSO vs. aqueous buffer), membrane permeability, and non-specific protein binding—making these compounds non-substitutable without re-optimization of assay conditions.
